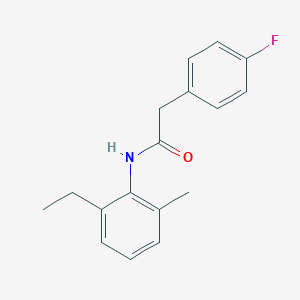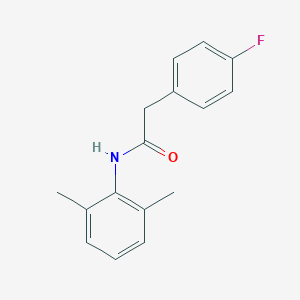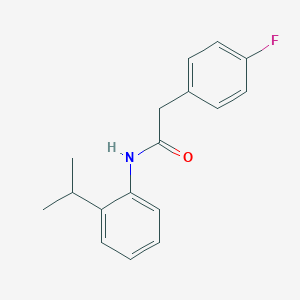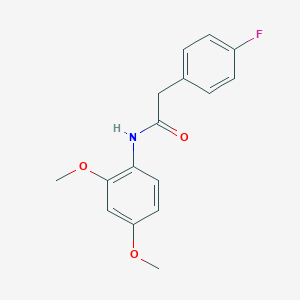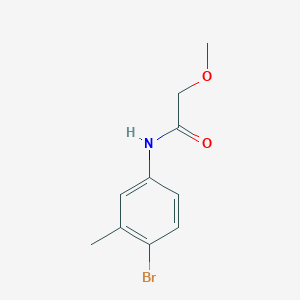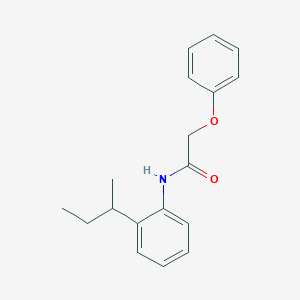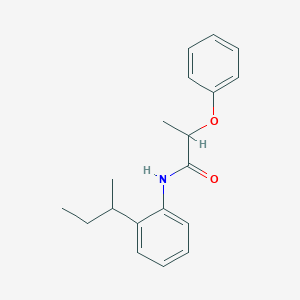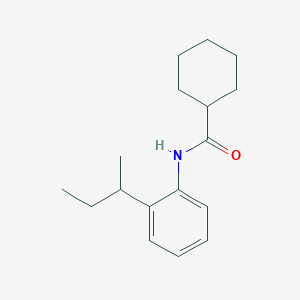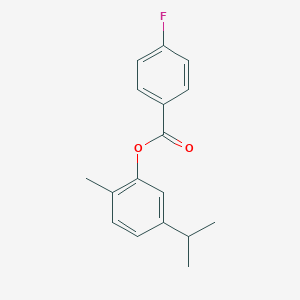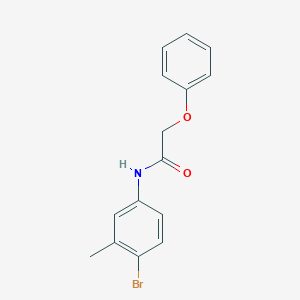
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide, also known as CPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPSP belongs to the family of sulfonamide compounds and has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide may also act as a scavenger of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has also been found to have analgesic properties, which may be useful in the treatment of chronic pain conditions. Additionally, 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide and to identify any potential side effects or limitations in its use.
In conclusion, 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide is a promising chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects in its use.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with potassium hydroxide, followed by the addition of 2-bromoaniline and sodium sulfide. The resulting intermediate is then reacted with acetic anhydride to yield 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been studied extensively in scientific research for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has also been shown to have analgesic properties, which may be useful in the treatment of chronic pain conditions. Additionally, 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C14H12ClNO2S |
|---|---|
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide |
InChI |
InChI=1S/C14H12ClNO2S/c15-10-5-7-11(8-6-10)18-9-14(17)16-12-3-1-2-4-13(12)19/h1-8,19H,9H2,(H,16,17) |
Clé InChI |
WITCOAPYNQQTMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)S |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



